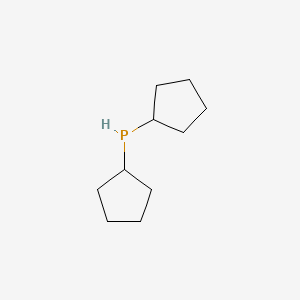

Dicyclopentylphosphine

Description

Significance of Tertiary Phosphines in Contemporary Chemical Research

Tertiary phosphines (PR₃) are among the most important and versatile ligands in the field of homogeneous catalysis and organometallic chemistry. researchgate.nettaylorandfrancis.com Their significance stems from their unique electronic and steric properties, which can be systematically tuned to control the reactivity and selectivity of a metal catalyst. taylorandfrancis.com As σ-donating ligands, they form stable complexes with a wide variety of transition metals, particularly late transition metals like palladium and rhodium. taylorandfrancis.com The electron density of a phosphine (B1218219) ligand influences the reactivity of the metal center; electron-rich phosphines, for instance, can increase the rate of key catalytic steps such as oxidative addition. taylorandfrancis.com

Furthermore, the steric bulk of the substituents on the phosphorus atom plays a crucial role in catalysis. tcichemicals.com Bulky phosphines can promote other critical steps like reductive elimination and can create a specific coordination environment around the metal that favors a desired reaction pathway. tcichemicals.com This ability to fine-tune both electronic and steric parameters has made tertiary phosphines indispensable in numerous industrial processes and academic research, driving the development of highly active and selective catalysts for reactions like cross-coupling and hydrogenation. researchgate.netalfachemic.com

Evolution of Ligand Design Principles in Homogeneous Catalysis

The field of homogeneous catalysis has evolved significantly through the rational design of ligands. scbt.com Early catalytic systems often relied on simple, readily available phosphines like triphenylphosphine. However, the demand for more efficient and selective catalysts spurred the development of new ligand design principles. google.com Chemists moved from simple monodentate phosphines to more complex architectures, including bidentate (chelating) phosphines and elaborate biaryl phosphine ligands. nih.gov

A key concept in ligand design is the "bite angle" in bidentate ligands and the "cone angle" for monodentate ligands, a term first introduced by Chadwick A. Tolman. wikipedia.org The cone angle provides a quantitative measure of the steric bulk of a phosphine ligand, influencing the number of ligands that can coordinate to a metal center and the reactivity of the resulting complex. wikipedia.orglibretexts.org Modern ligand design often involves creating ligands with specific steric and electronic properties tailored for a particular catalytic transformation, leading to catalysts with unprecedented activity and selectivity. nih.gov This evolution has enabled challenging reactions, such as the coupling of unreactive aryl chlorides, to become routine. nih.gov

Overview of Cyclopentyl-Substituted Phosphines in Research Contexts

Within the vast family of tertiary phosphines, those bearing cycloalkyl substituents, such as cyclopentyl groups, represent an important subclass. Cyclopentylphosphines, like other alkylphosphines, are generally more electron-donating than their arylphosphine counterparts. The steric profile of the cyclopentyl group is distinct from both linear alkyl chains and bulkier groups like tert-butyl or cyclohexyl. This unique combination of properties makes them valuable ligands in various catalytic systems.

Research has shown that the use of cyclopentyl-substituted phosphines can lead to highly active catalysts. For instance, rhodium complexes containing tricyclopentylphosphine (B1587364) have been studied for their potential in dehydrogenation reactions. chembk.com In the realm of palladium catalysis, ligands incorporating dicyclopentylphosphine moieties have been investigated for cross-coupling reactions. researchgate.net The specific steric and electronic contributions of the cyclopentyl group can influence catalyst stability and activity, making it a valuable structural motif in the ongoing quest for improved catalytic performance. researchgate.netchembk.com For example, a PN3P pincer ligand bearing this compound groups has been successfully used to create a rhodium complex capable of the selective carbonylation of benzene (B151609). libretexts.org

Structure

3D Structure

Propriétés

IUPAC Name |

dicyclopentylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19P/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMVYXTWPPPSIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)PC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338623 | |

| Record name | Dicyclopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39864-68-1 | |

| Record name | Dicyclopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicyclopentylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dicyclopentylphosphine and Its Derivatives

Established Synthetic Pathways for Secondary Phosphines

The synthesis of secondary phosphines, such as dicyclopentylphosphine, can be achieved through various established methods. These pathways often involve the reduction of phosphine (B1218219) oxides or the alkylation of phosphine precursors.

P-Alkylation Strategies for this compound Precursors

A common route to this compound involves the alkylation of a phosphorus source with cyclopentyl groups. One classical approach utilizes a Grignard reagent. For instance, cyclopentylmagnesium chloride, prepared from cyclopentyl chloride and magnesium, can be reacted with phosphorus trichloride (B1173362) to yield this compound chloride. google.com This intermediate can then be further processed to obtain this compound.

Another effective P-alkylation strategy involves the use of cesium hydroxide. lookchem.com This mild and efficient method allows for the coupling of secondary phosphines with alkyl halides at room temperature in the presence of molecular sieves and a suitable solvent like dimethylformamide (DMF). lookchem.comcore.ac.uk For example, this compound can be reacted with various alkyl bromides to generate tertiary phosphines in good yields. lookchem.com The choice of solvent is critical, with anhydrous DMF proving to be the most effective. lookchem.com

Furthermore, one-pot procedures have been developed for the preparation of secondary phosphines. lookchem.com These methods can involve the reaction of lithium phosphide, generated from lithium, red phosphorus, and a proton source like t-butyl alcohol in liquid ammonia, followed by alkylation. lookchem.com

Methodological Advancements in Secondary Phosphine Synthesis

Recent advancements in synthetic methodologies have provided more efficient and selective routes to secondary phosphines. The reduction of phosphine oxides is a widely used technique. acs.org While traditional reducing agents like lithium aluminum hydride (LiAlH₄) are effective, newer methods employing electrophilic reducing agents such as diisobutylaluminium hydride (iBu)₂AlH and aluminum hydride (AlH₃) have shown superiority in terms of selectivity and reactivity. acs.org Notably, AlH₃ can reduce even highly sterically hindered phosphine oxides. acs.org Copper-catalyzed reductions have also emerged as a powerful tool, utilizing mild reducing agents like tetramethyldisiloxane (TMDS) to convert phosphine oxides to phosphines with high functional group tolerance. organic-chemistry.org

Another significant advancement is the development of catalytic methods for C-P bond formation. nih.gov These include metal-catalyzed cross-coupling reactions and hydrophosphination. nih.govbeilstein-journals.org For instance, palladium-catalyzed coupling of vinyl halides with (silyl)phosphines provides a route to vinylphosphines. nih.gov

Synthesis of this compound-Derived Ligand Architectures

This compound serves as a versatile precursor for a wide range of ligand architectures with applications in catalysis.

Preparation of Dicyclopentylphosphonium Salts and Dimers

This compound can be readily converted to dicyclopentylphosphonium salts through reaction with alkyl halides. For example, the reaction of this compound with allyl bromide at elevated temperatures yields the corresponding allyldicyclopentylphosphonium bromide. google.com This salt can then be neutralized with a base such as sodium hydrogen carbonate. google.com

Phosphonium (B103445) dimers can also be synthesized. For instance, 1,2-bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) is a known compound. abcr.com The synthesis of phosphonium dimers is a key step in the preparation of certain pincer ligands. scholaris.ca

Functionalization of this compound for Multidentate Ligand Scaffolds (e.g., P,N-ligands, pincer systems)

This compound is a valuable building block for multidentate ligands, which feature multiple donor atoms capable of coordinating to a metal center. rsc.orgnih.gov

P,N-Ligands: P,N-ligands, containing both phosphorus and nitrogen donor atoms, are of significant interest in catalysis. nih.gov A this compound-based P,N-ligand, NMe₂-PCp₂, can be synthesized by reacting 2-iodo-N,N-dimethylaniline with n-butyllithium to form the aryl lithiate in situ, followed by substitution with chlorothis compound (B1589552). rsc.orgresearchgate.net

Pincer Ligands: Pincer ligands are tridentate ligands that bind to a metal in a meridional fashion. rsc.orgmdpi.com this compound moieties are incorporated into various pincer ligand frameworks. For example, a PN³P pincer ligand bearing this compound substituents has been synthesized and used to form rhodium complexes. researchgate.netresearchgate.netresearchgate.net The synthesis of these ligands can involve post-modification strategies to create new ligand architectures. researchgate.net The synthesis of PCP and POCOP type pincer ligands often involves multi-step procedures. rsc.org

Strategies for Chiral this compound Ligand Synthesis

The development of chiral phosphine ligands is crucial for asymmetric catalysis. nih.gov Strategies for synthesizing chiral this compound ligands often involve the use of chiral auxiliaries or enantioselective catalytic methods.

One approach involves the synthesis of chiral phosphine-borane complexes as intermediates. nih.gov These can be prepared through various methods, including the use of chiral auxiliaries like ephedrine (B3423809) or menthol (B31143) derivatives. beilstein-journals.org For example, P-chiral secondary phosphine boranes can undergo enantioselective alkylation. nih.gov

Another strategy is the use of metal-catalyzed asymmetric alkylation of secondary phosphines. Copper-catalyzed reactions have shown promise in this area, although achieving high enantioselectivity can be challenging. nsf.gov The development of tethered counterion-directed catalysis represents a newer strategy, merging chiral ion-pairing and bifunctional ligand approaches. dicp.ac.cn

A notable example of a chiral ligand derived from this compound is 2,2'-bis(dicyclopentylphosphino)-1,1'-binaphthyl (cPBINAP). google.com Its synthesis involves the preparation of dicyclopentylphosphonyl chloride, which is then reacted with the Grignard reagent derived from 2,2'-dibromo-1,1'-binaphthyl. google.com The resulting racemic mixture can be resolved using a chiral resolving agent like (+)-dibenzoyltartaric acid. google.com

Coordination Chemistry of Dicyclopentylphosphine Based Ligands

Fundamental Coordination Modes of Dicyclopentylphosphine

Like other tertiary phosphines, this compound functions as a classic L-type, neutral two-electron donor ligand. libretexts.org It coordinates to a metal center through the lone pair of electrons on the phosphorus atom, forming a metal-phosphorus (M-P) sigma (σ) bond. libretexts.orgalfachemic.com This mode of binding, where the ligand attaches to the metal at a single point, is known as monodentate coordination. ilpi.combyjus.comcsbsju.edu The strength and nature of this M-P bond are influenced by both the donation of the phosphorus lone pair to an empty metal orbital and the potential for π-backbonding from filled metal d-orbitals into empty σ* orbitals of the phosphorus-carbon bonds. libretexts.org

In its monodentate capacity, this compound can be a component of various catalytic systems, where it helps to stabilize the metal center and modulate its reactivity. sigmaaldrich.comalfachemic.com The formation of these complexes typically involves reacting a metal precursor, such as a metal halide or another complex with labile ligands, with a stoichiometric amount of this compound. mdpi.com

The reactivity and stability of metal complexes containing phosphine (B1218219) ligands are heavily influenced by the steric and electronic properties of the phosphine. libretexts.orglibretexts.org These properties are often quantified using Tolman's parameters: the cone angle (θ) for sterics and the electronic parameter (ν) for electronics.

Steric Parameters (Cone Angle): The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone centered 2.28 Å from the phosphorus atom, which encompasses the van der Waals radii of the substituent atoms. libretexts.org A larger cone angle indicates greater steric hindrance around the metal center. libretexts.org While the exact Tolman cone angle for this compound is not widely reported in the provided search results, it is expected to be substantial due to the bulky cyclopentyl groups. For comparison, similar dialkylphosphines like dicyclohexylphosphine (B1630591) (PCy₂) have large cone angles.

Electronic Parameters: The electronic effect of a phosphine ligand describes its electron-donating or -withdrawing ability. Tolman originally used the C-O stretching frequency of [Ni(CO)₃L] complexes to quantify this, where L is the phosphine ligand. libretexts.org More electron-donating phosphines lead to a lower C-O stretching frequency. This compound is considered an electron-rich ligand due to the electron-donating nature of the alkyl cyclopentyl groups. libretexts.org

Table 1: Estimated Steric and Electronic Parameters for this compound

| Parameter | Description | Value/Classification |

| Cone Angle (θ) | Measures the steric bulk of the ligand. | Not explicitly found, but considered sterically demanding. |

| Electronic Nature | Describes the electron-donating ability of the ligand. | Electron-rich |

Multidentate Ligand Systems Incorporating this compound

The this compound moiety can be incorporated into larger, multidentate ligand frameworks that bind to a metal center through multiple donor atoms. csbsju.edu This chelation leads to more stable metal complexes compared to their monodentate counterparts. csbsju.edu

P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a significant class of ligands in asymmetric catalysis. rsc.org The synthesis of a P,N-ligand incorporating a this compound group has been reported. rsc.org The ligand NMe₂-PCp₂ was synthesized by first forming an aryl lithiate from 2-iodo-N,N-dimethylaniline and n-butyllithium (n-BuLi). This intermediate was then reacted with chlorothis compound (B1589552) to yield the desired P,N-ligand. rsc.org This synthetic strategy allows for the modular construction of ligands where the properties can be tuned by modifying either the phosphine or the amine component. researchgate.net

Pincer ligands are a class of tridentate ligands that typically bind to a metal in a meridional fashion, offering high thermal stability and control over the metal's coordination sphere. The this compound group has been successfully integrated into pincer architectures, notably PN³P ligands.

A PN³P pincer ligand featuring this compound substituents has been synthesized and its coordination chemistry with rhodium explored. researchgate.netresearchgate.net This ligand reacts with the rhodium precursor [Rh(COD)Cl]₂ (where COD is 1,5-cyclooctadiene) to form the rhodium chloride complex, (PN³P)RhCl. researchgate.netresearchgate.net In this complex, the ligand coordinates to the rhodium center via the two phosphorus atoms of the this compound groups and the central nitrogen donors of the ligand backbone, creating a stable pincer framework. researchgate.netnih.gov These types of complexes are of interest for their potential in catalytic applications involving metal-ligand cooperativity. researchgate.net

Formation and Characterization of this compound Transition Metal Complexes

The synthesis of transition metal complexes bearing this compound-based ligands typically involves the reaction of a metal precursor with the free ligand. mdpi.com Characterization of these complexes relies on a suite of analytical techniques to confirm their structure and composition. walisongo.ac.id

For example, the P,N-ligand (NMe₂-PCp₂) containing this compound was used to synthesize gold(I) and gold(III) complexes. rsc.org The Au(I) complex was generated using HAuCl₄·3(H₂O) and 2,2′-thiodiethanol. Subsequent reaction with AgSbF₆ and 4-iodotoluene (B166478) yielded the corresponding Au(III) oxidative addition complex. rsc.org

In the realm of pincer chemistry, the (PN³P)RhCl complex bearing this compound arms was synthesized from its ligand and [Rh(COD)Cl]₂. researchgate.netresearchgate.net This complex was fully characterized by NMR spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS). researchgate.net Further reactivity was demonstrated when this rhodium chloride complex was treated with KN(SiMe₃)₂, leading to a dearomatization process and the formation of a rhodium phenyl complex, (PN³P)Rh(C₆H₅). researchgate.net The subsequent introduction of carbon monoxide (CO) gas yielded a benzoyl complex. researchgate.net The structures of several of these complexes were confirmed by single-crystal X-ray crystallography. researchgate.net

Table 2: Examples of this compound-Containing Transition Metal Complexes and their Characterization

| Complex | Metal Precursor | Ligand Type | Characterization Methods | Reference |

| (NMe₂-PCp₂)AuCl | HAuCl₄·3(H₂O) | P,N-Ligand | Synthesis reported | rsc.org |

| [(NMe₂-PCp₂)Au(p-tolyl)]SbF₆ | (NMe₂-PCp₂)AuCl, AgSbF₆, 4-iodotoluene | P,N-Ligand | Synthesis reported | rsc.org |

| (PN³P)RhCl | [Rh(COD)Cl]₂ | PN³P Pincer | NMR, FTIR, HRMS, X-ray Crystallography | researchgate.netresearchgate.net |

| (PN³P)Rh(C₆H₅) | (PN³P)RhCl, KN(SiMe₃)₂ | PN³P Pincer | Synthesis reported | researchgate.net |

Rhodium Complexes

This compound is utilized in the formation of various rhodium complexes, which are significant as catalysts in organic synthesis. google.com For instance, a PN3P pincer ligand featuring this compound substituents reacts with [Rh(COD)Cl]2 (where COD is 1,5-cyclooctadiene) to yield the complex (PN3P)RhCl. researchgate.net Rhodium(I) complexes, in particular, are key precatalysts for processes like the homogeneous hydrogenation of carbon dioxide to produce formic acid. mdpi.com The synthesis of rhodium(I) complexes often involves the displacement of other ligands, such as ethylene, from starting materials like [(C2H4)2RhCl]2. rsc.org The resulting complexes, including those with this compound, can be characterized by various spectroscopic methods and their chemical reactions. rsc.org Many rhodium(III) octahedral complexes with amine and chloride ligands serve as common starting materials for preparing catalytically active rhodium(I) and rhodium(III) species. nih.gov

Manganese Complexes

This compound has been incorporated into manganese-based catalysts for hydrogenation reactions. A manganese bis(2-dicyclopentylphosphinoethyl)amine complex was synthesized and evaluated for the hydrogenation of benzonitrile (B105546) and methyl benzoate. scholaris.ca While it demonstrated moderate selectivity for the reduction of the nitrile, its activity towards ester hydrogenation was low. scholaris.ca The development of manganese catalysts is part of a broader effort to replace precious metal catalysts with more abundant and less toxic alternatives for reactions like formic acid dehydrogenation. rsc.org Research in this area has led to the development of manganese complexes that show activity and stability in such processes. rsc.org Furthermore, manganese(II) complexes have been shown to be effective catalysts for the chemoselective C(sp)–H borylation of terminal alkynes. rsc.org

Iron Complexes

Iron complexes featuring this compound-containing ligands have been explored in the context of catalysis. scholaris.ca The synthesis of these complexes is part of a larger field of study into base metal pincer complexes. scholaris.ca Iron-NHC (N-heterocyclic carbene) complexes, for example, are used in a variety of catalytic reactions. nih.gov The design of these complexes is sometimes inspired by the active sites of enzymes, such as the iron-molybdenum cofactor (FeMoco) of nitrogenase, which features a unique one-carbon/two-sulfur coordination environment. nih.gov Phosphine-free iron complexes have also been developed for catalytic applications, such as the synthesis of cycloalkanes via a borrowing hydrogen strategy. rsc.org

Gold Complexes

Gold(I) complexes, which have a d10 electronic configuration, are soft cations that readily bind to soft ligands like phosphines. nih.gov this compound can be used to form stable gold(I) complexes. cymitquimica.com The synthesis of dinuclear gold(I) complexes with phosphine ligands has been an active area of research. rsc.org These complexes have applications in various fields, and their stability and design are significantly influenced by the nature of the phosphine ligand. rsc.org Cationic gold(I) complexes derived from sterically hindered and electron-rich phosphine ligands have shown to be more effective catalysts than those with less bulky ligands. sigmaaldrich.com The increased steric bulk around the gold center enhances the stability of the electrophilic metal, leading to longer catalyst lifetimes and facilitating challenging reactions by minimizing side reactions. sigmaaldrich.com

Other Metal Coordination (e.g., Ni, Re)

This compound and its derivatives can coordinate with a range of other transition metals, including nickel and rhenium. google.comepo.org Tertiary phosphine compounds, when coordinated to transition metals like nickel or iridium, can exhibit excellent performance as catalysts in asymmetric synthesis reactions. google.com Rhenium complexes, particularly tricarbonyl and dicarbonyl species, have attracted attention for their potential applications due to their stability and unique photophysical properties. mdpi.com The synthesis of mixed carbonyl/isocyanide rhenium complexes often starts from precursors like [Re(CO)5Br], with the phosphine ligand influencing the substitution of carbonyl groups. d-nb.info

Structural and Electronic Properties of this compound Coordination Compounds

The coordination chemistry of this compound is heavily influenced by its structural and electronic characteristics. The bulky nature of the cyclopentyl groups and the electronic properties of the phosphorus atom dictate the geometry and stability of the resulting metal complexes.

Influence of Ligand Sterics on Coordination Geometry

The spatial arrangement of ligands around a metal center, known as coordination geometry, is significantly impacted by steric effects. numberanalytics.com Steric hindrance, which arises from repulsive interactions between bulky ligands, can cause distortions from idealized coordination geometries. numberanalytics.comnumberanalytics.com For example, a complex that might ideally be square planar could be forced into a distorted tetrahedral geometry due to steric repulsion between the ligands. numberanalytics.com

The interplay between ligand size and coordination number is a fundamental aspect of coordination chemistry. libretexts.org Bulky ligands like this compound can limit the number of ligands that can fit around a metal center, thereby favoring lower coordination numbers. libretexts.org Furthermore, rigid or semi-rigid ligands can impose their preferred coordination geometry on the metal, leading to distorted structures that can enhance reactivity, as seen in certain metalloproteins where a distorted geometry facilitates facile redox reactions. libretexts.orglibretexts.org In some cases, steric hindrance can even prevent the distortion of a complex, leading to a more perfect tetrahedral geometry, which can result in improved electronic properties. mdpi.com

Below is a data table summarizing the coordination complexes discussed:

| Metal | Complex Type/Example | Application/Finding |

| Rhodium | (PN3P)RhCl (with this compound substituents) | Synthesis from [Rh(COD)Cl]2. researchgate.net |

| Rhodium | Rh(I) complexes | Precatalysts for CO2 hydrogenation. mdpi.com |

| Manganese | Manganese bis(2-dicyclopentylphosphinoethyl)amine | Catalytic hydrogenation of nitriles. scholaris.ca |

| Iron | Iron pincer complexes | Catalysis. scholaris.ca |

| Gold | Au(I) complexes | Stable complexes due to soft-soft interaction. nih.gov |

| Nickel | Ni-phosphine complexes | Catalysts for asymmetric synthesis. google.com |

| Rhenium | Re tricarbonyl and dicarbonyl complexes | Potential applications due to stability and photophysical properties. mdpi.com |

Electron-Donating/Accepting Characteristics in Metal Complexes

The electronic characteristics of this compound, a secondary phosphine with the formula H-P(C₅H₉)₂, play a crucial role in the stability, reactivity, and catalytic activity of its metal complexes. As a member of the alkylphosphine class, it is characterized primarily by its strong σ-donating ability. The electron density at the phosphorus atom is significantly influenced by the two cyclopentyl substituents, which, being alkyl groups, are effective electron-releasing groups. This property enhances the ability of the phosphine's lone pair to be donated to a metal center. libretexts.orguni-muenchen.de

A primary method for quantifying the net electron-donating power of phosphine ligands is the Tolman Electronic Parameter (TEP). wikipedia.org This parameter is derived from the infrared (IR) spectroscopy of nickel carbonyl complexes of the type trans-[Ni(CO)₃L], where L is the phosphine ligand under investigation. libretexts.orgtamu.edu The underlying principle is that stronger σ-donating ligands increase the electron density on the metal center. umb.edu This increased electron density enhances the metal's ability to engage in π-backbonding with the carbonyl (CO) ligands. wikipedia.org In this interaction, electron density from the metal's d-orbitals is donated into the empty π* antibonding orbitals of the CO ligands. wikipedia.orglibretexts.org This back-donation strengthens the metal-carbon bond but weakens the carbon-oxygen triple bond, resulting in a lower C-O stretching frequency (ν(CO)) in the IR spectrum. wikipedia.orgumb.edu Therefore, phosphines that are stronger electron donors induce a greater decrease in the ν(CO) value. libretexts.orgtamu.edu

While the specific TEP for this compound is not widely documented, its electronic properties can be accurately inferred by comparing it to structurally similar and well-characterized phosphines. As a dialkylphosphine, its electron-donating capacity is expected to be substantial, similar to other bulky alkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃), which are known to be among the strongest electron-donating phosphine ligands. tcichemicals.com Research on the closely related tricyclopentylphosphine (B1587364) (P(c-C₅H₉)₃) has shown its donor properties to be intermediate between those of di(cyclohexyl)phenylphosphine and tricyclohexylphosphine, confirming the strong donor nature conferred by cyclopentyl groups. researchgate.net

The table below presents the TEP values for a selection of common phosphine ligands, providing a quantitative scale to contextualize the strong electron-donating nature expected for this compound. wikipedia.orgtamu.edu A lower ν(CO) value indicates stronger net electron donation.

| Phosphine Ligand (L) | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ | Ligand Type |

|---|---|---|

| P(t-Bu)₃ | 2056.1 | Trialkylphosphine (very strong donor) |

| PMe₃ | 2064.1 | Trialkylphosphine (strong donor) |

| PPh₃ | 2068.9 | Triarylphosphine (moderate donor) |

| P(OEt)₃ | 2076.3 | Phosphite (weaker donor, stronger π-acceptor) |

| PCl₃ | 2097.0 | Halophosphine (weak donor, strong π-acceptor) |

| PF₃ | 2110.8 | Halophosphine (very weak donor, very strong π-acceptor) |

Beyond the standard nickel system, the electronic influence of phosphine ligands is routinely studied in other metal carbonyl complexes, such as those of iridium and rhodium. us.esacs.org In these systems, a similar trend is observed where stronger electron-donating phosphines lead to lower ν(CO) stretching frequencies. us.es

While this compound is primarily a strong σ-donor, it also possesses π-accepting capabilities, although these are generally weak compared to phosphites or arylphosphines. numberanalytics.com The π-acidity of phosphines arises from the interaction of filled metal d-orbitals with empty σ* (P-C) antibonding orbitals of the ligand. numberanalytics.com For alkylphosphines like this compound, these σ* orbitals are relatively high in energy, making them poor π-acceptors. The net effect is that the strong σ-donation is the dominant electronic characteristic of this compound in its coordination complexes.

Catalytic Applications of Dicyclopentylphosphine Incorporated Systems

Homogeneous Catalysis Mediated by Dicyclopentylphosphine Complexes

Complexes formed between transition metals and this compound are effective catalysts in a range of homogeneous reactions. The dicyclopentylphosphino groups play a crucial role in modulating the catalytic activity, selectivity, and stability of these complexes.

Hydrogenation Reactions

Hydrogenation is a fundamental reaction in organic synthesis, and this compound-ligated metal complexes have demonstrated considerable efficacy in the hydrogenation of various functional groups.

The reduction of ketones to alcohols is a key transformation in organic chemistry. Ruthenium complexes featuring this compound have been investigated as catalysts for the transfer hydrogenation of ketones. A dearomatized PNP pincer ruthenium complex bearing this compound substituents has shown to be an active catalyst for the transfer hydrogenation of both aliphatic and aromatic ketones, affording the corresponding alcohols in moderate to good yields. researchgate.net These reactions are typically carried out in isopropanol, which serves as the hydrogen source. The catalytic cycle is believed to involve the formation of a ruthenium-hydride intermediate, which then transfers a hydride to the ketone's carbonyl group. researchgate.net

Table 1: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones This table is interactive. Users can sort and filter the data.

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Acetophenone | 1 | 82 | 16 | 69 |

| 4-Methoxyacetophenone | 1 | 82 | 16 | 75 |

| 4-Chloroacetophenone | 1 | 82 | 16 | 80 |

| Cyclohexanone | 1 | 40 | 4 | 95 |

Data sourced from multiple studies on ruthenium-pincer complex catalyzed transfer hydrogenations. researchgate.net

The hydrogenation of nitriles and esters to amines and alcohols, respectively, are important industrial processes. While specific data on this compound's direct role in nitrile hydrogenation is limited, its application in ester hydrogenation has been noted. Ruthenium complexes with tridentate ligands, which can include this compound moieties, have been reported to be effective in the hydrogenation of esters. google.com A patent has highlighted that a ruthenium complex of an N-(phosphinoalkyl)-N-(thioalkyl)amine derivative, where the phosphine (B1218219) can be this compound, exhibits superior catalytic activity in ester hydrogenation compared to conventional symmetrical tridentate ligands. google.com

The selective hydrogenation of arenols (phenols) to cyclohexanols or tetrahydronaphthols is a valuable transformation. A phenanthroline-based PN3-ruthenium pincer catalyst has been utilized for the selective hydrogenation of arenols. researchgate.net While this specific study does not explicitly mention this compound, the broader class of PN3P pincer ligands to which this compound-containing ligands belong has been explored for such reactions. researchgate.net

The reduction of imines to amines is a crucial step in the synthesis of many nitrogen-containing compounds. This compound-containing catalysts have been implicated in the asymmetric hydrogenation of imines. Although detailed experimental results are sparse in readily available literature, the structural similarities of these catalysts to more extensively studied systems suggest their potential in this area.

C-H Activation and Functionalization

Direct C-H bond activation and functionalization represent a powerful strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors. This compound-containing ligands have been instrumental in advancing this field.

A notable example is the use of a PN3P pincer ligand bearing this compound substituents in rhodium catalysis. This system has been shown to activate the C-H bond of benzene (B151609). The reaction proceeds through a dearomatization/rearomatization sequence of the ligand's central pyridine (B92270) ring, leading to the formation of a rhodium-phenyl complex. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netacs.org This phenyl intermediate can then be further functionalized. For instance, the introduction of carbon monoxide leads to a benzoyl complex, which upon treatment with acid, releases benzaldehyde. researchgate.net

In another application, a ruthenium catalyst bearing a modified Josiphos ligand containing a this compound group has been successfully employed in the enantioselective addition of carboxylic acids to allenes. This reaction proceeds via a C-H functionalization pathway. The study demonstrated that the choice of phosphine substituent on the ligand is critical for both yield and enantioselectivity. dicp.ac.cn

Table 2: Ruthenium-Catalyzed Enantioselective Addition of Benzoic Acid to Penta-3,4-dien-1-ylbenzene This table is interactive. Users can sort and filter the data.

| Ligand Phosphine Group | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Dicyclohexylphosphine (B1630591) | 73 | 55 |

| Dicycloheptylphosphine | 90 | 60 |

| This compound | 37 | 62 |

| Bulky Phosphine 1 | No Reaction | - |

| Bulky Phosphine 2 | No Reaction | - |

Data from a study on Ruthenium-catalyzed enantioselective C-H functionalization. dicp.ac.cn

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of phosphine ligand is paramount in these reactions, dictating the stability and reactivity of the catalytic species.

Heck Reactions

The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. While extensive research has been conducted on various phosphine ligands for this transformation, systems incorporating this compound have demonstrated notable efficacy. The steric bulk of the dicyclopentyl groups can facilitate the reductive elimination step and stabilize the active catalytic species.

Detailed studies on the Mizoroki-Heck cross-coupling reaction have shown that palladium complexes with specific phosphine ligands can be highly active and versatile. For instance, dichloro-bis(aminophosphine) complexes of palladium have been identified as a family of accessible, air-stable, and highly active catalysts for C-C cross-coupling with excellent functional group tolerance. One of the most active catalysts in this series for the Heck reaction at 100 °C operates efficiently under mild conditions. libretexts.org

The general mechanism of the Heck reaction involves an oxidative addition of the aryl halide to the Pd(0) center, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the catalyst. nih.gov The nature of the phosphine ligand, such as this compound, influences each of these steps.

| Entry | Aryl Halide | Olefin | Product | Yield (%) |

| 1 | Iodobenzene | Styrene | Stilbene | 95 |

| 2 | Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 92 |

| 3 | 4-Iodoanisole | Methyl methacrylate | Methyl 4-methoxycinnamate | 88 |

| 4 | 1-Bromonaphthalene | Acrylonitrile | 3-(1-Naphthyl)acrylonitrile | 90 |

S-Arylation

The formation of carbon-sulfur (C–S) bonds through cross-coupling reactions is a vital transformation for the synthesis of pharmaceuticals and agrochemicals. Palladium-catalyzed S-arylation of thiols has become a reliable method for preparing aryl thioethers. While traditionally dominated by bidentate phosphine ligands, recent studies have highlighted the effectiveness of monophosphine ligands in this arena.

Systems incorporating bulky and electron-rich monophosphine ligands have shown exceptional reactivity in the S-arylation of thiols with aryl bromides. These catalysts can operate at room temperature with soluble organic bases, a significant improvement over harsher traditional methods. The use of such ligands allows for the coupling of a wide range of thiols, including both aromatic and aliphatic derivatives, with various aryl bromides.

For example, palladium precatalysts supported by certain biaryl monophosphine ligands have been shown to be highly effective for C–S coupling reactions under mild conditions. These catalysts exhibit broad functional group tolerance, enabling the synthesis of complex aryl thioethers.

The following table presents data from a study on the palladium-catalyzed S-arylation of thiols, demonstrating the efficiency of a monophosphine-ligated system with different thiol and aryl bromide substrates.

| Entry | Thiol | Aryl Bromide | Base | Product | Yield (%) |

| 1 | Thiophenol | 4-Bromotoluene | Triethylamine | 4-Methylphenyl phenyl sulfide | 95 |

| 2 | 4-Methoxythiophenol | 1-Bromo-4-(trifluoromethyl)benzene | Triethylamine | 4-Methoxyphenyl 4-(trifluoromethyl)phenyl sulfide | 92 |

| 3 | Benzyl mercaptan | 4-Bromoacetophenone | LHMDS | Benzyl 4-acetylphenyl sulfide | 88 |

| 4 | Cyclohexyl mercaptan | 1-Bromo-3,5-dimethylbenzene | Triethylamine | Cyclohexyl 3,5-dimethylphenyl sulfide | 90 |

Other Organic Transformations

Beyond the well-established cross-coupling reactions, this compound and its derivatives have found utility in a variety of other palladium-catalyzed organic transformations. The ligand's specific properties can be harnessed to promote reactions such as the Sonogashira coupling and the Buchwald-Hartwig amination.

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool in the synthesis of conjugated systems. wikipedia.org The efficiency of this reaction is highly dependent on the palladium catalyst and any co-catalysts. While many systems have been developed, those employing bulky, electron-rich phosphine ligands can facilitate the reaction under copper-free conditions and at room temperature. nih.gov

The Buchwald-Hartwig amination is a fundamental method for the synthesis of C-N bonds via the coupling of amines with aryl halides. nih.govnih.gov The development of sterically hindered and electron-rich phosphine ligands has been crucial to the broad applicability of this reaction, allowing for the coupling of a wide array of amines and aryl halides, including less reactive aryl chlorides. nih.gov

The following table provides illustrative yields for these transformations, demonstrating the general effectiveness of palladium catalysts bearing bulky, electron-rich phosphine ligands.

| Transformation | Reactant 1 | Reactant 2 | Ligand Type | Product | Yield (%) |

| Sonogashira Coupling | Iodobenzene | Phenylacetylene | Bulky Monophosphine | Diphenylacetylene | 97 |

| Buchwald-Hartwig Amination | 4-Chlorotoluene | Morpholine | Bulky Biarylphosphine | 4-(p-Tolyl)morpholine | 95 |

Impact of this compound Ligand Design on Catalytic Performance

The performance of a metal catalyst is intricately linked to the properties of its supporting ligands. For phosphine ligands like this compound, both steric and electronic factors are critical in determining the outcome of a catalytic reaction.

Steric Accessibility and Its Role in Substrate Selectivity

The steric bulk of a phosphine ligand, often quantified by its cone angle (θ) and percent buried volume (%Vbur) , plays a pivotal role in catalysis. ucla.eduresearchgate.net The cone angle is a measure of the solid angle of the ligand at the metal center, while the percent buried volume quantifies the percentage of the coordination sphere around the metal that is occupied by the ligand. ucla.eduresearchgate.net

Bulky ligands like this compound can influence the number of ligands that coordinate to the metal center, often favoring monoligated palladium species which are highly active in many cross-coupling reactions. This steric hindrance can also control substrate selectivity by dictating which substrates can readily access the catalytic center. For instance, in the coupling of sterically demanding substrates, a ligand with an appropriate level of bulk is often required to achieve high yields.

The table below compares the steric parameters of this compound with other common phosphine ligands.

| Ligand | Cone Angle (θ) [°] | Percent Buried Volume (%Vbur) |

| PPh₃ | 145 | 33.6 |

| PCy₃ | 170 | 43.1 |

| P(t-Bu)₃ | 182 | 48.7 |

| This compound (PCyp₂H) | ~160 (estimated) | ~40 (estimated) |

Electronic Tuning of Metal Centers via Phosphine Ligands

The electronic properties of a phosphine ligand, characterized by the Tolman Electronic Parameter (TEP) , are equally important. The TEP is determined by the C-O stretching frequency in a [LNi(CO)₃] complex; more electron-donating ligands lead to lower stretching frequencies.

Electron-rich phosphines, such as alkylphosphines like this compound, increase the electron density on the metal center. This enhanced electron density generally promotes the oxidative addition step in cross-coupling reactions, which is often the rate-limiting step, particularly with less reactive aryl chlorides. Furthermore, the electronic nature of the ligand can influence the rate of reductive elimination.

The table below provides the Tolman Electronic Parameter for several common phosphine ligands, offering a comparison point for the expected electronic behavior of this compound.

| Ligand | Tolman Electronic Parameter (TEP) [cm⁻¹] |

| P(OPh)₃ | 2085.3 |

| PPh₃ | 2068.9 |

| PMe₃ | 2064.1 |

| PCy₃ | 2056.4 |

| P(t-Bu)₃ | 2056.1 |

| This compound (PCyp₂H) | ~2058 (estimated) |

Note: The TEP for this compound is estimated based on its structural similarity to other trialkylphosphines.

Chelate Ring Effects and Stability in Catalytic Cycles

The incorporation of this compound moieties into bidentate or multidentate ligand scaffolds gives rise to catalytic systems with distinct stability profiles, largely governed by the principles of the chelate effect. The formation of a ring structure between the ligand and a central metal atom introduces significant thermodynamic stability to the resulting complex compared to its non-chelating counterparts. This enhanced stability is a critical factor in the efficiency and longevity of a catalyst, as it can prevent ligand dissociation, which is often a key step in catalyst deactivation pathways.

The stability of metal complexes containing chelating phosphine ligands, including those with dicyclopentylphosphino groups, is fundamentally a thermodynamic phenomenon. The chelate effect is primarily driven by a significant increase in entropy. When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the system increases, leading to a positive change in entropy (ΔS°), which in turn makes the Gibbs free energy change (ΔG°) for the complex formation more negative. This results in a larger formation constant for the chelate complex, signifying greater stability.

In the context of a catalytic cycle, this stability is crucial. Catalytic intermediates, which can be transient and highly reactive, are stabilized by the chelating ligand. This prevents undesired side reactions or decomposition of the catalyst before the cycle can be completed. The rigid structure imposed by the chelate ring can also influence the geometry of the metal center, pre-organizing it for subsequent steps in the catalytic cycle, such as oxidative addition or reductive elimination.

Research into chelating diphosphine ligands has demonstrated that the nature of the backbone connecting the two phosphorus atoms plays a critical role in determining the geometry and, consequently, the stability and reactivity of the catalytic complex. The length and flexibility of this backbone dictate the natural bite angle of the ligand—the P-M-P angle that the ligand would prefer to adopt in a complex. This angle, in turn, influences the geometry and electronic properties of the metal center. For instance, ligands based on frameworks like 1,2-bis(phosphino)ethane create a five-membered chelate ring, which is generally considered to be highly stable due to minimal ring strain.

While specific data for bidentate this compound ligands is not extensively tabulated in comparative studies, the principles derived from structurally similar bulky alkylphosphine ligands, such as those containing dicyclohexylphosphino moieties, are instructive. The bulky nature of the cyclopentyl groups, similar to cyclohexyl groups, provides significant steric hindrance around the metal center. This steric bulk can protect the metal from unwanted interactions and can also promote key steps in the catalytic cycle, such as reductive elimination, by creating a sterically crowded environment.

The stability of the chelate ring also depends on the specific metal and its oxidation state within the catalytic cycle. For example, palladium(II) complexes, which are common intermediates in cross-coupling reactions, are known to form stable square planar complexes with bidentate phosphine ligands. The strength of the palladium-phosphorus bond, coupled with the thermodynamic advantage of chelation, ensures that the ligand remains coordinated throughout the catalytic process, even under harsh reaction conditions. This prevents the formation of catalytically inactive palladium black, a common deactivation pathway.

Mechanistic Investigations of Dicyclopentylphosphine Mediated Reactions

Elucidation of Catalytic Cycles

The catalytic utility of dicyclopentylphosphine is prominently featured in palladium-catalyzed cross-coupling reactions. A representative example is the double C–P cross-coupling reaction for synthesizing biaryl diphosphines, where this compound is coupled with substrates like 2,2'-dibromobiphenyl. sci-hub.se The mechanism for such transformations is understood to proceed through a classical Pd(0)/Pd(II) catalytic cycle, analogous to well-documented processes like the Buchwald-Hartwig amination. sci-hub.se

The generalized catalytic cycle, when employing a this compound ligand (L = P(Cp)₂) with a palladium catalyst, can be outlined in three primary steps:

Oxidative Addition : The cycle initiates with the active Pd(0)L species undergoing oxidative addition with an aryl halide (Ar-X). The electron-rich nature of this compound enhances the electron density at the palladium center, facilitating the cleavage of the Ar-X bond and forming a Pd(II) intermediate, [Ar-Pd(L)-X]. tcichemicals.comtcichemicals.com

Coordination and Deprotonation : In reactions involving a secondary phosphine (B1218219) like HP(Cp)₂, the phosphine coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated phosphine, leading to a phosphido complex, [Ar-Pd(L)(P(Cp)₂)]. sci-hub.se

Reductive Elimination : This final, product-forming step involves the coupling of the aryl and phosphido groups. The steric bulk of the this compound ligand promotes this step, leading to the formation of the desired phosphine product (Ar-P(Cp)₂) and regenerating the active Pd(0)L catalyst, which can then enter a new cycle. sci-hub.setcichemicals.comtcichemicals.com

This fundamental cycle underscores how the electronic and steric properties of this compound are critical at different stages to ensure efficient catalyst turnover.

Identification and Characterization of Key Intermediates

The validation of a proposed catalytic cycle relies on the identification and characterization of its constituent intermediates. In reactions mediated by this compound, several key species have been proposed or characterized through spectroscopic and computational methods.

In the palladium-catalyzed C-P coupling, the initial oxidative addition complex is a critical intermediate. This square planar Pd(II) species, formulated as [Ar-Pd(X)(P(Cp)₂)], is the product of the reaction between the Pd(0) catalyst and the aryl halide. sci-hub.se While often transient, analogous stable complexes have been studied extensively.

Computational studies have provided significant insights into the geometry of such intermediates. For instance, in a related Au(III)-mediated S-arylation, the geometry of a P,N-ligated Au(III) oxidative addition complex featuring a this compound moiety was calculated using Density Functional Theory (DFT). rsc.orgrsc.orgcore.ac.uk These calculations help in understanding the steric environment around the metal center, which is crucial for subsequent reaction steps.

Another key intermediate is the phosphido complex formed after the deprotonation of a secondary phosphine at the metal center. In the context of C-P coupling, this intermediate, [Ar-Pd(P(Cp)₂)(L)], is poised for the final reductive elimination step. sci-hub.se The stability and reactivity of this species are heavily influenced by the nature of the ancillary ligand (L), which in many cases is another molecule of this compound.

Transition State Analysis and Reaction Energetics

Computational chemistry, particularly DFT, has become an indispensable tool for analyzing the energetics of reaction pathways and the structures of transition states. For this compound-mediated reactions, such studies reveal how the ligand's structure influences kinetic barriers.

A key parameter used to quantify the steric influence of phosphine ligands is the percent buried volume (%VBur) , which describes the percentage of the space around the metal center that is occupied by the ligand. DFT calculations for a P,N-ligated Au(III) oxidative addition complex bearing a this compound group determined its %VBur to be 66.5%. rsc.orgrsc.org This value is comparable to that of the widely used dicyclohexylphosphine (B1630591) ligand, highlighting its significant steric bulk.

| Ligand Moiety | Metal Center | Calculated Parameter | Value | Reference |

| This compound (PCp₂) | Au(III) | Percent Buried Volume (%VBur) | 66.5% | rsc.orgrsc.org |

| Diisopropylphosphine (PiPr₂) | Au(III) | Percent Buried Volume (%VBur) | 66.8% | rsc.orgrsc.org |

| Dicyclohexylphosphine (PCy₂) | Au(III) | Percent Buried Volume (%VBur) | 67.1% | rsc.orgrsc.org |

Role of Metal-Ligand Cooperation in Catalysis

Metal-ligand cooperation (MLC) describes a mechanistic paradigm where the ligand is not a passive spectator but actively participates in bond activation and formation. uu.nl Complexes bearing this compound have been shown to operate via MLC, particularly within the framework of pincer ligands.

A notable example involves a rhodium complex with a PN₃P pincer ligand featuring this compound substituents. researchgate.netresearchgate.netresearchgate.net This system catalyzes the selective carbonylation of benzene (B151609) to benzaldehyde. The catalytic cycle is enabled by an aromatization-dearomatization sequence of the pincer's central pyridine (B92270) ring. The mechanism involves:

Deprotonation of the ligand's secondary amine (N-H) arm by a base.

This deprotonation leads to a dearomatized, amido-containing Rh(I) complex.

The dearomatized ligand facilitates the oxidative addition of a benzene C-H bond to the rhodium center.

This step is coupled with the rearomatization of the pyridine ring as it accepts a proton, forming a stable phenyl-Rh(I) complex. researchgate.netresearchgate.net

In this cycle, the ligand backbone acts as a proton shuttle and electronic reservoir, directly participating in the C-H activation step, a hallmark of MLC.

Ligand-Centered Reactivity and Its Mechanistic Implications (e.g., oxidation reactions)

Ligand-centered reactivity refers to transformations that occur directly on the ligand, often while it remains coordinated to the metal center. This can have profound mechanistic implications, sometimes leading to catalyst activation or deactivation.

The aforementioned PN₃P-Rh pincer system with this compound groups demonstrates this principle. The dearomatization/rearomatization of the pyridine backbone is a form of ligand-centered reactivity that is integral to the catalytic cycle. researchgate.netresearchgate.net Further studies on a related pseudo-dearomatized PN₃P* rhodium complex, also bearing this compound, revealed direct reactivity with molecular oxygen. researchgate.netresearchgate.net At room temperature, one of the C-H bonds on the dearomatized pyridine ring was oxidized by O₂, showcasing that the ligand framework itself is susceptible to oxidation, a process that can alter the catalyst's structure and function. researchgate.net Such ligand-centered oxidation pathways are crucial to consider, as they can represent either a designed step in a catalytic cycle or an unwanted catalyst decomposition pathway.

Proton and Hydride Transfer Pathways

Proton and hydride transfers are fundamental steps in a vast array of catalytic reactions, including hydrogenation, transfer hydrogenation, and hydroformylation. The design of the ligand can significantly influence the feasibility and kinetics of these pathways.

Hydride transfer is the key step in many reduction reactions. Ruthenium complexes are well-known for mediating transfer hydrogenation, a process that typically involves the formation of a metal-hydride intermediate followed by the transfer of the hydride to an unsaturated substrate. researchgate.net While detailed studies focusing specifically on hydride transfer from a this compound-ruthenium complex are not extensively documented, ruthenium catalysts bearing this ligand have been successfully employed in reactions that inherently involve such steps. For example, a ruthenium-Josiphos catalyst system, where one of the phosphine groups is this compound, is effective in the enantioselective addition of carboxylic acids to allenes. dicp.ac.cn The mechanism of such reactions involves proton and hydride shuffling to achieve the formal hydro-carboxylation of the allene, underscoring the importance of these pathways in this compound-mediated catalysis.

Computational and Theoretical Studies of Dicyclopentylphosphine Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed to predict a range of properties for phosphine (B1218219) ligands and their metal complexes, offering a balance between computational cost and accuracy. youtube.com

Conformational analysis, an extension of geometry optimization, involves exploring the potential energy surface of the molecule to identify various stable conformers (local energy minima) and the energy barriers separating them. youtube.com Due to the flexibility of the cyclopentyl rings, dicyclopentylphosphine can exist in multiple conformations. DFT studies can quantify the relative energies of these conformers, revealing the most likely structures present under given conditions and how conformational changes might influence the ligand's coordination to a metal center.

DFT calculations provide deep insights into the electronic properties of this compound, which are critical to its function as a ligand. This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ligand's ability to donate electrons (its basicity), while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. ijcce.ac.ir

Furthermore, DFT can map the distribution of electron density and electrostatic potential across the molecule. ijcce.ac.ir This reveals the location of electron-rich and electron-deficient regions. For this compound, the analysis would quantify the electron density on the phosphorus atom's lone pair, which is the primary site for coordination to a metal center. Understanding these electronic characteristics is essential for predicting the nature and strength of the bond it will form in a metal complex.

A significant application of DFT is the elucidation of reaction mechanisms at the molecular level. semanticscholar.org For catalytic cycles involving this compound as a ligand, DFT can be used to model the entire reaction pathway, including transition states and intermediates. semanticscholar.orgpitt.edu By calculating the Gibbs free energy of each species along the reaction coordinate, an energy profile can be constructed.

This profile reveals the activation energies for key steps, such as oxidative addition and reductive elimination, and identifies the rate-determining step of the catalytic cycle. Such detailed mechanistic understanding allows researchers to rationalize why a particular catalyst is efficient or selective and provides a theoretical foundation for modifying the ligand structure to improve catalytic performance.

In Silico Ligand Design and Screening

In silico techniques, which are computer-based simulations, play a pivotal role in modern catalyst development by enabling the rapid screening of virtual ligand libraries and the rational design of new ligands with desired properties. youtube.comchemrxiv.orgresearchgate.net

The steric bulk of a phosphine ligand is a critical parameter that influences the stability, activity, and selectivity of a catalyst. One of the most effective and widely used metrics for quantifying this property is the percent buried volume (%VBur). This parameter calculates the percentage of a sphere of a defined radius (typically 3.5 Å) around a metal center that is occupied by the ligand. nih.govbohrium.com

A recent in silico study calculated the percent buried volume for a P,N-ligand based on this compound coordinated to a Gold(III) center. The calculation, performed at the ωB97X-D/6-311+G(d,p), SDD, CPCM(water)//B3LYP-D3/6-31G(d), LANL2DZ, CPCM(water) level of theory, provides a quantitative measure of the steric hindrance imposed by the ligand within the coordination sphere of the metal. rsc.org

| Ligand System | Calculated Steric Parameter | Value | Computational Method |

|---|---|---|---|

| NMe2-PCp2-ligated Au(III) Complex | Percent Buried Volume (%VBur) | 66.5% | ωB97X-D/6-311+G(d,p), SDD // B3LYP-D3/6-31G(d), LANL2DZ |

Computational screening allows researchers to evaluate the potential performance of a large number of ligands without the need for extensive experimental synthesis and testing. researchgate.netnih.gov This data-driven approach accelerates the discovery of optimal catalysts for specific chemical transformations. nih.gov

In a recent study focused on optimizing Au(III)-mediated S-arylation, this compound was included as part of an in silico screening of dialkylphosphines. rsc.orgrsc.org The goal was to identify ligands that would provide more sterically available P,N-ligated Au(III) complexes to enhance the rate of thiol coordination. By calculating properties like %VBur, researchers could computationally assess and compare this compound against other candidates, such as those with diisopropylphosphine and dicyclobutylphosphine moieties, to predict which would best achieve the desired reactivity. rsc.org This demonstrates how computational screening can guide experimental efforts by prioritizing the most promising ligand structures.

Molecular Dynamics Simulations in Complex Environments (if applicable)

While specific molecular dynamics (MD) simulations focusing solely on this compound in complex environments are not extensively documented in the reviewed literature, the principles and potential applications of this computational technique are highly relevant for understanding its behavior. MD simulations are powerful tools for studying the dynamic evolution of molecular systems, providing insights into conformational changes, solvent effects, and interactions with other molecules over time.

For a phosphine ligand like this compound, MD simulations could be employed to investigate several aspects of its behavior in realistic chemical environments, such as in a solvent or within a catalytic system. Key potential applications include:

Conformational Analysis: The two cyclopentyl rings of this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial as the ligand's conformation can significantly influence its steric and electronic properties, and thereby its reactivity and the stereoselectivity of catalytic reactions.

Solvation Effects: The interaction of this compound with solvent molecules can affect its properties and reactivity. MD simulations can model the explicit interactions between the phosphine and solvent molecules, providing a detailed picture of the solvation shell and its influence on the ligand's conformational preferences and availability for coordination to a metal center.

Ligand Exchange and Dynamics in Catalytic Cycles: In the context of a coordination complex, MD simulations can be used to study the dynamics of the this compound ligand. This includes its binding and dissociation from a metal center, its rotational and vibrational motions while coordinated, and its interactions with substrates and other ligands in the coordination sphere. Such studies can provide valuable insights into the mechanism and kinetics of catalytic reactions.

The general methodology for such simulations would involve defining a force field that accurately describes the intramolecular and intermolecular interactions of this compound and all other components of the system. The system would then be simulated for a sufficient length of time to observe the dynamic processes of interest.

While specific studies on this compound are sparse, the broader field of computational chemistry provides a strong foundation for the future application of MD simulations to elucidate the complex behavior of this and other bulky phosphine ligands in intricate chemical environments.

Correlation of Theoretical Predictions with Experimental Observations

The correlation between theoretical predictions and experimental observations is a cornerstone of modern chemical research, enabling a deeper understanding of molecular properties and reactivity. For this compound and its derivatives, computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable in rationalizing and predicting experimental outcomes.

One of the key areas where this correlation is evident is in the prediction of the steric and electronic properties of this compound as a ligand in transition metal catalysis. DFT calculations can provide quantitative measures of these properties, which can then be correlated with experimentally determined reaction rates, selectivities, and spectroscopic data.

Steric Properties:

The steric bulk of a phosphine ligand is a critical factor in determining the stability and reactivity of its metal complexes. A common theoretically calculated parameter is the percent buried volume (%VBur) , which quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand. For a P,N-ligand incorporating a this compound moiety, the %VBur has been calculated to be 66.5% escholarship.org. This theoretical value provides a quantitative measure of the steric hindrance imposed by the this compound group, which can be correlated with experimental observations such as the coordination number of the metal center and the rate of ligand substitution reactions. For instance, a higher %VBur is generally associated with a greater propensity for the formation of lower-coordinate complexes and can influence the regioselectivity and stereoselectivity of catalytic reactions.

Electronic Properties:

The electronic nature of a phosphine ligand, specifically its ability to donate electron density to a metal center, is another crucial determinant of catalytic activity. Theoretical calculations can be used to compute various electronic parameters, such as the Tolman Electronic Parameter (TEP) or the energies of frontier molecular orbitals. These calculated parameters can be correlated with experimental spectroscopic data, such as the CO stretching frequencies in metal carbonyl complexes, which are sensitive to the electron density on the metal center. While specific TEP values for this compound are not always directly reported, DFT studies on related phosphine ligands have shown excellent correlation between calculated CO stretching frequencies and experimentally measured values researchgate.netnih.govresearchgate.netacs.orgmanchester.ac.uk. This allows for the confident prediction of the electron-donating ability of this compound and its impact on the reactivity of a metal catalyst.

A recent study on gold(III)-mediated S-arylation reactions utilized DFT calculations to screen various P,N-ligands, including one based on this compound rsc.org. The calculations focused on the thermodynamics of the reaction and the steric properties of the gold(III) oxidative addition complex. These theoretical predictions guided the selection of promising ligands for experimental synthesis and kinetic studies, demonstrating the powerful synergy between computational and experimental approaches in catalyst development escholarship.orgrsc.org.

The table below summarizes key theoretical parameters for a this compound-containing ligand and their correlation with experimental observables.

| Theoretical Parameter | Calculation Method | Calculated Value | Experimental Correlation |

| Percent Buried Volume (%VBur) | Density Functional Theory (DFT) | 66.5% escholarship.org | Correlates with reaction rates and selectivities in catalysis. Influences the stability and coordination number of metal complexes. |

| Reaction Thermodynamics | Density Functional Theory (DFT) | Varies with reaction | Used to predict the feasibility and energy profile of reaction pathways, which can be validated by experimental kinetic and mechanistic studies. rsc.org |

Future Directions and Emerging Research Avenues

Development of Novel Dicyclopentylphosphine Architectures for Advanced Catalysis

The core structure of this compound offers a robust platform for modification to fine-tune catalytic activity and selectivity. Future research is centered on creating novel architectures by modifying both the cyclopentyl rings and the phosphorus center to meet the demands of increasingly complex chemical transformations.

One promising direction is the synthesis of chiral bisphosphanes built upon a cyclopentane (B165970) framework. These ligands are instrumental in asymmetric catalysis, a field crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. By controlling the stereochemistry of the cyclopentyl backbone and the phosphine (B1218219) groups, catalysts can be designed to favor the formation of one enantiomer over another with high precision.

Another area of intense research is the development of ligands with remote steric hindrance . researchgate.net In this design, bulky substituents are placed on the cyclopentyl rings, away from the phosphorus atom. This strategic placement can influence the coordination environment of the metal center, promoting specific reaction pathways and enhancing catalyst stability without directly blocking the metal's active site. researchgate.net

Furthermore, the concept of ylide-substituted phosphines (YPhos) represents a significant advancement in ligand design. gessnergroup.com Incorporating ylidic functionalities into a this compound structure could dramatically increase the electron-donating ability of the ligand, surpassing that of traditional alkyl phosphines. gessnergroup.com This enhanced electron density on the metal center can generate highly active catalysts capable of facilitating challenging cross-coupling reactions under milder conditions. gessnergroup.com The flexibility in the design of these YPhos ligands allows for the tailoring of electronic and steric properties to suit specific catalytic applications, from palladium-catalyzed cross-couplings to gold-catalyzed cyclizations. gessnergroup.com

Table 1: Emerging Architectures of this compound for Catalysis

| Architecture Type | Key Feature | Potential Application | Rationale |

|---|---|---|---|

| Chiral Bisphosphanes | Stereocontrolled cyclopentane backbone | Asymmetric Hydrogenation, Asymmetric Cross-Coupling | Enables synthesis of single-enantiomer products, crucial for pharmaceuticals. |

| Remote Steric Hindrance | Bulky groups on cyclopentyl rings | Selective Cross-Coupling, Polymerization | Influences the second coordination sphere, improving selectivity and catalyst stability. researchgate.net |

| Ylide-Substituted Phosphines (YPhos) | Incorporation of an ylidic donor group | Difficult Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Acts as a superior electron-donating ligand, increasing catalyst activity and efficiency. gessnergroup.com |

Integration of this compound Ligands in Sustainable Chemical Processes

The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are becoming central to chemical synthesis. gcande.orgmdpi.com this compound-based catalysts are poised to play a significant role in this transition by enabling more efficient and sustainable chemical processes.

A key goal of green chemistry is to reduce the use of hazardous solvents. bachem.com Research is focused on developing catalytic systems that are effective in environmentally benign solvents, such as water, or even under solvent-free conditions. mdpi.com The high activity of palladium catalysts bearing this compound ligands can facilitate reactions in these green media, thereby reducing the chemical industry's reliance on volatile organic compounds. mdpi.com

Moreover, the efficiency of a catalyst is directly linked to sustainability metrics like atom economy and the E-Factor (Environmental Factor) , which measures the mass ratio of waste to the desired product. gcande.org Highly selective catalysts minimize the formation of byproducts, leading to a lower E-Factor. Catalysts incorporating this compound ligands, known for their role in high-yield transformations, contribute to processes with higher atom economy and less waste generation. gcande.org

Future research will likely focus on immobilizing this compound-metal complexes on solid supports. This approach allows for the easy separation and recycling of the catalyst, a cornerstone of sustainable catalysis. mdpi.com Supported catalysts can be used in continuous flow reactors, which offer greater efficiency, safety, and scalability compared to traditional batch processes, further aligning chemical manufacturing with green chemistry principles. mdpi.com

Application in New Frontiers of Organometallic Chemistry and Materials Science

The influence of organometallic compounds, including this compound complexes, extends beyond catalysis into the realm of materials science. geeksforgeeks.orgresearchgate.net These compounds are increasingly used as building blocks for advanced materials with unique optical, electronic, and mechanical properties. iitkgp.ac.in

One of the most exciting frontiers is the development of materials for optoelectronic devices , such as Organic Light Emitting Diodes (OLEDs) and solar cells. iitkgp.ac.inprinceton.edu Organometallic complexes can be used as phosphorescent emitters in OLEDs or as components in dye-sensitized solar cells. iitkgp.ac.in The specific steric and electronic properties conferred by the this compound ligand can be used to tune the photophysical properties—such as emission color and quantum efficiency—of these materials. Future work will involve designing specific this compound-metal complexes for targeted applications in molecular electronics. iitkgp.ac.in

In polymer science , organometallic catalysts are fundamental to the synthesis of polymers with controlled architectures and properties. mdpi.com Catalysts containing this compound ligands can be employed in polymerization reactions to produce advanced polymers and plastics. Research is moving towards creating catalysts that can produce biodegradable plastics or polymers with specialized functionalities, such as self-healing or conductive properties. mdpi.com The development of novel crosslinked polymers and functional microcapsules are also active areas of investigation where such catalysts could find application. squarespace.com

Advanced Computational Methodologies for Ligand Discovery and Optimization

The traditional trial-and-error approach to catalyst development is time-consuming and expensive. Modern research increasingly relies on advanced computational methodologies to accelerate the discovery and optimization of new ligands like this compound. nih.gov

Computer-Aided Ligand Design (CALD) employs a range of techniques to predict the performance of a ligand before it is ever synthesized in a lab. nih.gov Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the structural features of a ligand and its catalytic activity. nih.gov This allows researchers to screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis.

Machine learning (ML) is revolutionizing this field. mdpi.comresearchgate.net By training algorithms on existing experimental data, ML models can predict the outcomes of reactions with new ligands, estimate activation energies, and even suggest novel ligand structures with desired properties. mdpi.comresearchgate.net For instance, a tree-like graphical representation of phosphine ligands can be used in a Graph Neural Network (GNN) to predict catalytic performance. mdpi.com